6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound is classified under triazatricyclic derivatives, which are recognized for their diverse biological activities and structural complexity. Its molecular formula is , with a molecular weight of approximately 417.5 g/mol. The International Union of Pure and Applied Chemistry name reflects its intricate structure, indicating the presence of imino, methoxyethyl, and carboxamide groups.
The synthesis of 6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves several steps:
Technical details regarding reaction conditions (e.g., catalysts used) are crucial for achieving high purity and yield.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C23H23N5O3/c1-15(16-8-4-3-5-9-16)25-22(29)17-14-18-21(28(20(17)24)12-13-31-2)26-19-10-6-7-11-27(19)23(18)30/h3-11,14-15,24H,12-13H2,1-2H3,(H,25,29)
LOCGOXYYGAUFBX-UHFFFAOYSA-N
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC
These representations illustrate the compound's complex tricyclic structure with multiple rings and functional groups.
The compound participates in various chemical reactions typical of amides and triazines:
Understanding these reactions is essential for exploring the compound's reactivity and potential applications.
The mechanism of action for 6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific biological targets:
Research into its specific molecular targets is ongoing to elucidate its potential therapeutic effects.
The physical properties include:
Chemical properties encompass:
Relevant data regarding melting point and boiling point are essential for practical applications.
6-imino-N,7-bis(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications:
The unique combination of functional groups makes this compound a valuable candidate for further research across multiple scientific domains.
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6